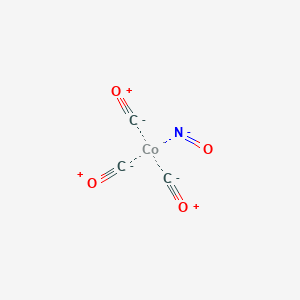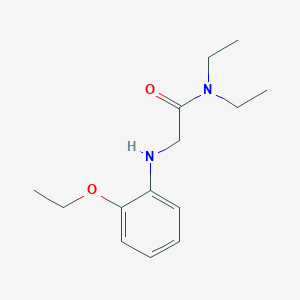
2-(2-ethoxyanilino)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyanilino)-N,N-diethylacetamide: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and o-phenetidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.
Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenetidino group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the phenetidino group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its unique chemical properties and reactivity.
Biology:
- Potential applications in biochemical research due to its structural similarity to biologically active compounds.
Medicine:
- Investigated for potential pharmacological properties, although specific applications are not well-documented.
Industry:
Mechanism of Action
The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent with similar amide structure but different substituents.
Acetylacetone: A precursor in the synthesis of various acetamide derivatives.
Acetamide: The parent compound with simpler structure.
Uniqueness:
Properties
CAS No. |
15010-76-1 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
InChI Key |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Canonical SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Key on ui other cas no. |
15010-76-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



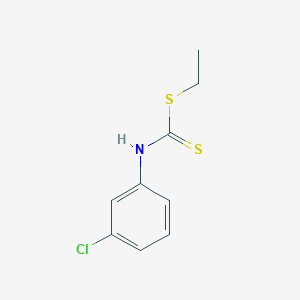

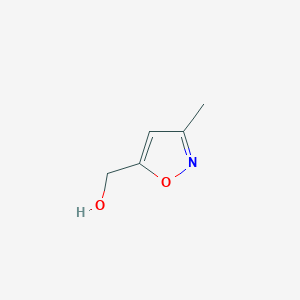
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
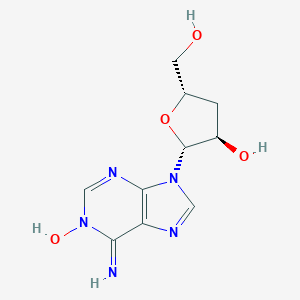
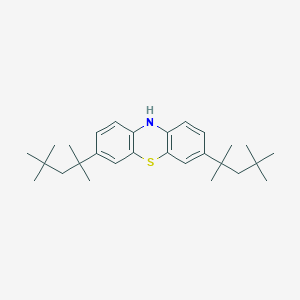
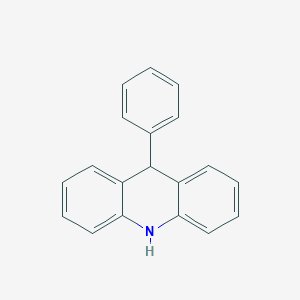

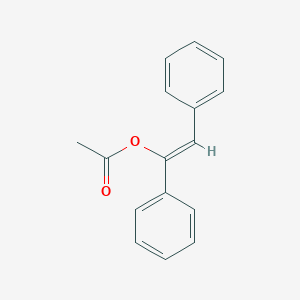
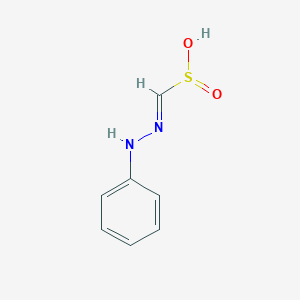
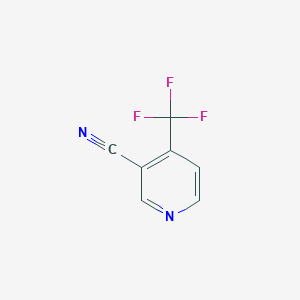
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
